molecular formula C12H21NO2 B039128 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene CAS No. 120230-21-9

7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene

Cat. No. B039128
M. Wt: 211.3 g/mol
InChI Key: HKNRSLSXNJJTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, also known as DMABCO, is a bicyclic compound that has been widely studied in scientific research. It is a derivative of azabicyclo[2.2.2]octane, which is a common scaffold in medicinal chemistry due to its potential as a bioactive molecule. DMABCO has been found to have several interesting properties, including its ability to act as a chiral auxiliary and its potential as a ligand in asymmetric catalysis.

Mechanism Of Action

The exact mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not well understood, but it is thought to act as a Lewis base due to the presence of the nitrogen atom in its structure. This allows it to form complexes with Lewis acids, which can then participate in a variety of chemical reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been found to have some basic properties, which may play a role in its reactivity.

Biochemical And Physiological Effects

There is currently limited research on the biochemical and physiological effects of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but it has been found to have low toxicity in animal studies. Its potential as a ligand in catalysis suggests that it may have some impact on enzymatic activity, but further research is needed to fully understand its effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene in lab experiments is its chiral properties, which make it a useful tool for creating enantiomerically pure compounds. It is also relatively easy to synthesize, with several methods available for producing it in large quantities. However, 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not a well-known compound, and its properties are not as well understood as some other chiral auxiliaries. This can make it more difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. One area of interest is its use as a ligand in asymmetric catalysis, which could lead to the development of new, more efficient methods for synthesizing chiral compounds. Another potential direction is the investigation of its biological properties, which could lead to the discovery of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene and its potential applications in a variety of chemical reactions.

Synthesis Methods

There are several methods for synthesizing 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but one of the most common approaches involves the reaction of 2-methylcyclohexanone with diethylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with paraformaldehyde to form 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. Other methods involve the use of different starting materials or catalysts, but the basic reaction mechanism remains the same.

Scientific Research Applications

7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has been used in a variety of scientific studies, particularly in the fields of organic synthesis and catalysis. Its chiral properties make it a useful tool for creating enantiomerically pure compounds, and it has been used as a chiral auxiliary in several asymmetric reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been investigated as a potential ligand in asymmetric catalysis, with promising results.

properties

CAS RN

120230-21-9

Product Name

7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

7,7-diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C12H21NO2/c1-4-14-12(15-5-2)8-10-6-7-11(12)13(3)9-10/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

HKNRSLSXNJJTRD-UHFFFAOYSA-N

SMILES

CCOC1(CC2CN(C1C=C2)C)OCC

Canonical SMILES

CCOC1(CC2CN(C1C=C2)C)OCC

synonyms

2-Azabicyclo[2.2.2]oct-5-ene,7,7-diethoxy-2-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.